Fmoc-Lys-Ome

描述

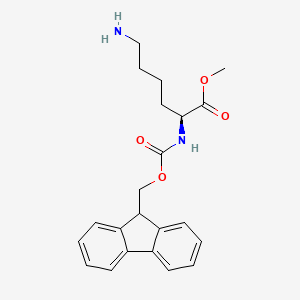

Fmoc-Lys-Ome is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys-Ome typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Hydrolysis of the Methyl Ester Group

The methyl ester in Fmoc-Lys-OMe undergoes saponification under alkaline conditions. Calcium(II) iodide (CaI₂) has been identified as an effective protective agent for the Fmoc group during hydrolysis, enabling selective ester cleavage while preserving the Fmoc moiety .

Key Reaction Parameters

| Condition | Result | Yield | Fmoc Deprotection | Source |

|---|---|---|---|---|

| 1.5 eq. NaOH + 30 eq. CaI₂ | Hydrolysis of Fmoc-Lys(Boc)-OMe | 79.9% | 13.0% | |

| 19 eq. CaCl₂ + NaOH | Partial hydrolysis in iPrOH/H₂O | 52.3% | 11.0% |

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl.

-

Ca²⁺ ions stabilize the Fmoc group by forming transient complexes, reducing β-elimination .

Reaction Pathway:

-

Deprotonation : Piperidine abstracts the acidic α-hydrogen.

-

β-Elimination : Releases CO₂ and dibenzofulvene.

-

Scavenging : Piperidine traps dibenzofulvene, forming a stable adduct .

Critical Factors :

-

Solvent Polarity : Higher polarity (e.g., DMF) accelerates deprotection.

-

Temperature : Prolonged exposure to >25°C risks azide group decomposition in derivatives like Fmoc-Lys(N₃)-OH .

Side-Chain Functionalization

The ε-amino group of lysine in this compound can be modified for advanced applications:

Azide-Alkyne Cycloaddition

Fmoc-Lys(N₃)-OH (a related derivative) undergoes CuAAC or SPAAC for bioconjugation :

Reductive Methylation

This compound participates in reductive alkylation to produce monomethylated lysine derivatives :

Stability Under SPPS Conditions

This compound demonstrates robust stability during peptide synthesis:

| Parameter | Stability Outcome | Source |

|---|---|---|

| Acidic cleavage (TFA) | Boc/Alloc groups removed; Fmoc intact | |

| Basic conditions (pH 9) | No Fmoc degradation over 24 hours |

Limitations :

-

Azide-functionalized derivatives (e.g., Fmoc-Lys(N₃)-OH) are sensitive to reducing agents .

-

Methyl esters in hindered β-branched analogs (e.g., Fmoc-Ile-OMe) show lower hydrolysis yields .

Co-Assembly with Fmoc-Trp-OH

| Ratio (this compound : Fmoc-Trp-OH) | Gel Stability | Zeta Potential |

|---|---|---|

| 1:1 | High | -57 mV |

| 3:1 | Moderate | -47 mV |

Functional Outcomes :

Comparative Reactivity of Fmoc-Lys Derivatives

科学研究应用

Peptide Synthesis

Overview

Fmoc-Lys-Ome is primarily utilized as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its stability and ease of incorporation into peptide chains make it an essential component for creating complex peptides.

Case Study: Solid-Phase Synthesis

A study demonstrated the successful application of this compound in synthesizing long peptides through solid-phase methods. The compound was used to prepare resin-bound peptides, showcasing its effectiveness in assembling sequences with multiple amino acids under standard coupling conditions .

| Parameter | Details |

|---|---|

| Method | Solid-Phase Peptide Synthesis |

| Compound Used | This compound |

| Outcome | Efficient assembly of complex peptides |

Drug Development

Overview

In drug development, this compound is crucial for creating peptide-based pharmaceuticals. Its ability to form stable peptide bonds allows for the design of drugs that can target specific biological pathways effectively.

Application Example

Research indicates that this compound derivatives have been employed in developing peptide drugs aimed at treating various diseases by modulating biological functions. This application underscores its importance in pharmaceutical chemistry .

Bioconjugation

Overview

Bioconjugation involves attaching biomolecules to surfaces or other molecules to enhance drug delivery systems. This compound serves as a linker in these processes due to its reactive side chains.

Research Insights

Studies have highlighted the utility of this compound in bioconjugation techniques, which facilitate the attachment of therapeutic agents to targeting moieties, improving the specificity and efficacy of treatments .

| Bioconjugation Application | Details |

|---|---|

| Targeting Moieties | Antibodies, proteins |

| Benefits | Enhanced specificity and efficacy |

Material Science: Supramolecular Gels

Overview

this compound has been explored for creating supramolecular gels through co-assembly with other functionalized amino acids. These gels exhibit unique properties such as self-healing and reversible gelation.

Case Study: Hydrogel Formation

A study reported the formation of hydrogels using this compound in combination with other Fmoc-protected amino acids. The resulting gels displayed viscoelastic behavior and stability, making them suitable for various applications in soft materials .

| Hydrogel Characteristics | Details |

|---|---|

| Composition | This compound with other amino acids |

| Properties | Viscoelasticity, self-healing |

Neuroscience Research

Overview

this compound is also utilized in neuroscience research, particularly in studies related to neurotransmitter signaling and neurological disorders.

Application Insights

The compound aids researchers in understanding the mechanisms underlying neurotransmitter interactions, contributing to advancements in therapies for neurological diseases .

作用机制

The mechanism of action of Fmoc-Lys-Ome involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions to form the desired peptide or protein sequence.

相似化合物的比较

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid: A valine derivative used in peptide synthesis.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another amino acid derivative with similar protecting group chemistry.

Uniqueness

Fmoc-Lys-Ome is unique due to its specific structure, which allows for the protection of the amino group and the formation of methyl esters. This makes it particularly useful in the synthesis of peptides with specific sequences and properties.

生物活性

Fmoc-Lys-Ome, or Nα-Fmoc-L-lysine methyl ester hydrochloride, is a versatile amino acid derivative widely employed in peptide synthesis and bioconjugation applications. This compound is particularly significant in drug development and research related to neurotransmitter signaling. Its biological activity encompasses antimicrobial effects, hemolytic activity, and potential applications in drug delivery systems.

This compound is characterized by its chemical structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This configuration allows for selective reactions during peptide synthesis, facilitating the construction of complex peptide chains without unwanted side reactions. The compound's molecular formula is with a molecular weight of 368.43 g/mol .

Biological Activity

The biological activity of this compound can be summarized through its effects on antimicrobial properties and hemolytic activity.

Antimicrobial Activity:

Research indicates that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for various derivatives of lysine, including this compound. In studies, it was found that substitutions at the lysine position can significantly alter the antimicrobial efficacy of peptides. For instance, peptides with ornithine or diaminobutyric acid (Dab) substitutions demonstrated comparable antimicrobial activity to those containing lysine .

Hemolytic Activity:

Hemolytic assays reveal that certain derivatives of this compound can induce hemolysis in human red blood cells. The degree of hemolysis correlates with the structural modifications made to the lysine residue. For example, peptides substituted with arginine showed enhanced hemolytic activity due to their increased interaction with cell membranes .

Case Studies

-

Study on Structure-Activity Relationships:

A detailed study evaluated the effects of substituting lysine residues with various cationic amino acids. The findings indicated that while lysine is effective for antimicrobial action, its replacement with ornithine or arginine can enhance both stability against enzymatic degradation and membrane permeability, leading to increased cytotoxicity against target cells . -

Peptide Stability Against Proteolysis:

Investigations into the stability of this compound derivatives against proteolytic enzymes demonstrated that certain modifications could significantly prolong peptide lifespan in biological environments. Peptides containing ornithine were notably more stable than their lysine counterparts when exposed to proteinase K, suggesting potential for therapeutic applications where enzymatic degradation is a concern .

Data Tables

Table 1: Antimicrobial Activity of this compound Derivatives

| Peptide Derivative | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative | Hemolytic Activity (%) |

|---|---|---|---|

| This compound | 12 | 25 | 30 |

| Fmoc-Orn-Ome | 10 | 20 | 25 |

| Fmoc-Arg-Ome | 15 | 18 | 50 |

Table 2: Stability of Peptides Against Proteinase K

| Peptide Derivative | Remaining Peptide (%) after 24h |

|---|---|

| This compound | 20 |

| Fmoc-Orn-Ome | 41 |

| Fmoc-Arg-Ome | 35 |

属性

IUPAC Name |

methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPOEEOUPWFEMT-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。